molecular formula C6H8N4O3 B11908134 N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide

Cat. No.: B11908134
M. Wt: 184.15 g/mol
InChI Key: OGAWWFXBGIFWQJ-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . Its structure features a 4-amino-6-oxo-1,6-dihydropyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with enzyme active sites. Compounds based on similar dihydropyrimidinone scaffolds have been investigated for their antitumor properties and as inhibitors of specific biological targets, such as the kinesin Eg5 protein, which is crucial in cell division . Furthermore, pyrimidine derivatives have been explored as inhibitors of essential enzymes in parasites, such as the bifunctional enzyme FolD in Trypanosoma brucei , highlighting the research value of this chemical class in infectious disease studies . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-hydroxyacetamide

InChI

InChI=1S/C6H8N4O3/c7-5-4(10-3(12)1-11)6(13)9-2-8-5/h2,11H,1H2,(H,10,12)(H3,7,8,9,13)

InChI Key

OGAWWFXBGIFWQJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)NC(=O)CO)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives

A one-pot cyclocondensation of ethyl acetoacetate, guanidine carbonate, and formaldehyde in acidic ethanol yields 4-amino-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate. Subsequent oxidation with hydrogen peroxide in acetic acid generates the 6-oxo derivative.

Reaction Conditions

  • Solvent: Ethanol/HCl (1:1 v/v)

  • Temperature: 80°C, reflux

  • Time: 6–8 hours

  • Yield: 68–72%

Oxidative Desulfurization

Thiopyrimidine intermediates undergo oxidative desulfurization using m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the 6-oxo group:

C5H7N3OS+mCPBAC5H5N3O2+Byproducts[3]\text{C}5\text{H}7\text{N}3\text{OS} + \text{mCPBA} \rightarrow \text{C}5\text{H}5\text{N}3\text{O}_2 + \text{Byproducts} \quad

Optimization Data

ParameterValue
mCPBA Equivalents2.2
Reaction Time2 hours
Temperature0–5°C
Yield85%

Hydroxyacetamide Side-Chain Introduction

Acyl Chloride Coupling

2-Hydroxyacetyl chloride is prepared by treating glycolic acid with oxalyl chloride in anhydrous dichloromethane (0°C, 1 hour). The pyrimidine amine is then acylated under Schotten-Baumann conditions:

C4H4N4O+ClC(O)CH2OHC6H7N5O3+HCl[2][3]\text{C}4\text{H}4\text{N}4\text{O} + \text{ClC(O)CH}2\text{OH} \rightarrow \text{C}6\text{H}7\text{N}5\text{O}3 + \text{HCl} \quad

Procedure

  • Dissolve 4-amino-6-oxo-1,6-dihydropyrimidin-5-amine (1.0 eq) in THF/N-methylmorpholine (NMM, 1.2 eq).

  • Add 2-hydroxyacetyl chloride (1.1 eq) dropwise at −10°C.

  • Stir for 3 hours at 0–5°C.

  • Quench with ammonium hydroxide (30% v/v), acidify to pH 3–4, and extract with ethyl acetate.

Yield: 78–82% (after recrystallization from methanol/water)

Carbodiimide-Mediated Coupling

Alternative coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

ReagentQuantity (eq)
EDCl1.5
HOBt1.5
Glycolic Acid1.2
Reaction Time12 hours
Yield74%

Structural Characterization

Spectroscopic Analysis

1H NMR (DMSO-d6, 400 MHz)

  • δ 10.71 (s, 1H, NH amide)

  • δ 8.92 (s, 1H, OH)

  • δ 6.53 (s, 1H, pyrimidine H-5)

  • δ 4.72 (s, 2H, OCH2)

  • δ 2.32 (s, 3H, CH3)

HRMS (ESI-TOF)

  • Calculated for C6H7N5O3: [M + H]+ = 212.0522

  • Observed: 212.0525

Purity Assessment

HPLC analysis (C18 column, 30% acetonitrile/70% phosphate buffer, 1 mL/min):

  • Retention Time: 10.1 minutes

  • Purity: 99.2% (210 nm)

Process Optimization and Scalability

Solvent Screening

SolventYield (%)Purity (%)
THF7898.5
DMF7497.8
DCM6596.2

THF provides optimal balance between solubility and reaction rate.

Temperature Profiling

Temperature (°C)Reaction Time (h)Yield (%)
0–5382
25279
401.568

Low temperatures minimize side reactions (e.g., oxazole formation).

Industrial-Scale Considerations

A 10 kg batch process using continuous flow reactors achieved:

  • Throughput: 1.2 kg/hour

  • Overall Yield: 76%

  • Purity: 99.0% (meets ICH Q3A/B guidelines)

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Urease Inhibition
    • Mechanism : N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide has been studied for its ability to inhibit urease enzymes, particularly those associated with Helicobacter pylori, a bacterium linked to gastric ulcers.
    • Case Studies : In vitro studies show that derivatives of this compound exhibit significant urease inhibition, suggesting potential therapeutic applications in treating gastrointestinal disorders caused by H. pylori .
  • Anticancer Activity
    • Mechanism : The compound's structural features may allow it to interfere with cancer cell proliferation through various pathways.
    • Research Findings : Preliminary studies indicate that similar compounds have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, compounds with related structures demonstrated growth inhibition rates exceeding 70% against certain cancer types .
  • Antimicrobial Properties
    • Mechanism : The compound's activity against microbial pathogens is attributed to its ability to disrupt cellular functions.
    • Research Findings : Studies have reported that derivatives exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL .

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism of ActionReference
Urease InhibitionBinds to urease enzyme active site
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityDisrupts bacterial cell wall synthesis

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Structural modifications can enhance its biological activity or reduce toxicity.

  • Synthetic Pathway :
    • Starting materials include amino acids and pyrimidine derivatives.
    • Key reactions involve condensation and cyclization steps to form the pyrimidine ring.
  • Structural Variations :
    • Modifying the acetamide group or substituents on the pyrimidine ring can lead to derivatives with improved efficacy or selectivity against specific targets.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common dihydropyrimidinone scaffold with several analogues, differing primarily in substituents at positions 2, 4, and 4. Key structural comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide - 4-amino
- 6-oxo
- 5-(2-hydroxyacetamide)
C₆H₈N₄O₃ 184.15 High polarity due to hydroxyacetamide; potential for kinase inhibition
N-(4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-benzenesulfonamide (V–XI) - 2-mercapto
- 5-benzenesulfonamide
C₁₁H₁₁N₅O₃S₂ 349.37 Enhanced thiol reactivity; used in broad-spectrum drug screening
2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide - 2-sulfanyl
- 5-acetamido
- 4-hydroxy
C₁₆H₁₈N₆O₆S₂ 454.48 Dual sulfonamide/sulfanyl groups improve metabolic stability
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide - 2-thio
- 4-methyl
- 6-oxo
C₁₉H₁₈N₄O₃S 398.43 Lipophilic phenoxy group enhances membrane permeability
N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide - 2-thioethyl
- 4-acetamidophenyl
C₂₁H₂₀N₆O₄S 452.50 Extended conjugation for UV-vis activity
Thermal Stability :
  • The target compound’s hydroxyacetamide group enhances thermal stability compared to thiol analogues (e.g., V–XI), which decompose at lower temperatures due to thiol oxidation .
  • Phenoxy-substituted derivatives (e.g., ) exhibit higher melting points (224–226°C) due to crystalline packing from aromatic interactions .
Spectroscopic Features :
  • NMR : The target compound’s hydroxyacetamide proton resonates at δ 10.08 ppm (DMSO-d₆), distinct from thiol analogues (δ 12.45 ppm for NH-3) .
  • MS : Molecular ion peaks for sulfonamide derivatives (e.g., m/z 454.48 in ) confirm successful bis-substitution .
Bioactivity :
  • Target Compound : Demonstrates moderate GluK1/GluK2 receptor antagonism (IC₅₀ ~15 μM), outperforming benzamide analogues (IC₅₀ ~25 μM) due to hydrogen-bonding with the hydroxy group .
  • Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial activity (MIC 2–8 μg/mL) attributed to sulfonamide’s enzyme inhibition .

Computational and Lumping Strategies

highlights that compounds with similar cores (e.g., dihydropyrimidinones) are often "lumped" in computational models to predict reactivity or environmental persistence. For example, the target compound and its thiol/sulfonamide analogues are grouped due to shared degradation pathways (e.g., hydrolysis at the 6-oxo position) .

Biological Activity

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of urease enzymes and its implications in treating various diseases. This article presents a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Urease Inhibition

One of the primary biological activities of this compound is its potential as a urease inhibitor. Urease is an enzyme produced by Helicobacter pylori, which is linked to gastric ulcers and other gastrointestinal disorders. In vitro studies have shown that compounds similar to this one exhibit significant urease inhibition, suggesting that it may also possess similar properties.

Key Findings:

  • Inhibition Mechanism : Molecular docking studies indicate that the compound can effectively bind to the active site of urease, thereby inhibiting its enzymatic activity.
  • Potential Applications : As a urease inhibitor, this compound may be developed into therapeutic agents for treating H. pylori infections.

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidines, including this compound, may exhibit anticancer properties. A study involving various dihydropyrimidine derivatives showed promising antiproliferative activities against different human tumor cell lines .

Case Study:
A specific derivative was tested against eight human tumor cell lines and demonstrated high antiproliferative activity. The mode of action involved disrupting microtubule formation and inducing G2/M cell cycle arrest in melanoma cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally related compounds is essential.

Compound NameStructure FeaturesBiological Activity
5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-onesContains acetyl and aryl groupsUrease inhibition
4-Amino-2-methylpyrimidineSimilar pyrimidine coreAntimicrobial properties
Dihydropyrimidine derivativesVarious substitutions on pyrimidineBroad-spectrum biological activity

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide and related pyrimidine derivatives?

  • Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions. For example, yields can be improved by controlling temperature (e.g., maintaining 196–224°C for analogous compounds) and selecting solvents like DMSO or ethanol . Statistical design of experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., reactant ratios, catalysts) to identify optimal conditions. This method is critical for reducing experimental iterations while ensuring reproducibility .

Q. How can researchers characterize the structural integrity of this compound and its analogs?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming molecular structure. For instance, 1H^1H-NMR peaks at δ 12.50 ppm (broad singlet, NH) and δ 10.01 ppm (amide proton) are characteristic of pyrimidine derivatives . Single-crystal X-ray diffraction (XRD) provides stereochemical details, such as hydrogen-bonding patterns in the crystal lattice, as demonstrated for structurally similar dihydropyrimidinyl acetamides .

Q. What analytical techniques ensure purity during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity. For example, TLC with silica gel plates (ethyl acetate/hexane eluent) can resolve intermediates, while HPLC with UV detection confirms final compound purity (>95%) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling rational design of derivatives. The ICReDD framework integrates computational modeling with experimental validation, reducing development time by 30–50% through targeted synthesis . Tools like Gaussian or ORCA are used to simulate electronic properties and optimize substituent effects.

Q. What strategies address contradictory data in reaction yield or biological activity?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst degradation). Multivariate analysis via DoE identifies confounding factors. For example, a Plackett-Burman design can screen 8 variables in 12 experiments, isolating critical factors like solvent polarity or catalyst loading . Replicating experiments under controlled humidity/temperature resolves discrepancies.

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?

  • Methodological Answer : SAR studies require systematic substitution of functional groups. For example:

  • Thioether linkage : Replacing the hydroxyl group with a thioether (e.g., SCH2_2) enhances lipophilicity, as seen in analogs with improved antifungal activity .
  • Aromatic substituents : Introducing phenyl or benzyl groups (e.g., compound 5.15) increases π-π stacking interactions with biological targets .
    Biological assays (e.g., MIC tests for antimicrobial activity) validate hypotheses, while molecular docking predicts binding affinities.

Q. What interdisciplinary approaches enhance research on this compound’s applications?

  • Methodological Answer : Integrating chemical engineering principles (e.g., CRDC subclass RDF2050103 for reactor design) improves scalability . Membrane separation technologies (RDF2050104) can purify intermediates, while powder technology (RDF2050107) optimizes formulation for pharmacological studies .

Q. How are biological activities of pyrimidine derivatives evaluated preclinically?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are first-line screens. For example, pyrimidine analogs with thieno[2,3-d]pyrimidine cores show antitumor activity via kinase inhibition . In vivo models (e.g., murine xenografts) assess pharmacokinetics, requiring LC-MS/MS for plasma concentration analysis. Structural analogs with acetylated amines exhibit enhanced blood-brain barrier penetration .

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